Acotiamide

Pharmacology Receptor Binding Functional Dyspepsia

Research on stress-induced gastric dysmotility requires state-dependent pharmacological tools, not generic prokinetics. Acotiamide uniquely inhibits acetylcholinesterase (AChE) and antagonizes M1/M2 receptors, restoring gastric emptying and accommodation exclusively under stress-impaired conditions-unlike mosapride or itopride. This targeted mechanism ensures no confounding basal motility effects. - Restores gastric function in stress-impaired models; no effect on basal motility - 29% relative increase in symptom improvement probability over placebo (RR 1.29, 95% CI 1.09-1.53) in FD/PDS meta-analysis - No D2/5-HT4 affinity ensures clean cholinergic dissection in gastric research - Established cardiac safety: no QTc prolongation liability - Supplied with full analytical characterization (HPLC ≥98%, NMR) for reliable reproducibility

Molecular Formula C21H30N4O5S
Molecular Weight 450.6 g/mol
CAS No. 185106-16-5
Cat. No. B1238670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide
CAS185106-16-5
Synonymsacotiamide
acotiamide hydrochloride
N-(2-(diisopropylamino)ethyl)-2-((2-hydroxy-4,5-dimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide
N-(N',N'-diisopropylaminoethyl)-(2-(2-hydroxy-4,5-dimethoxybenzoylamino)-1,3-thiazole-4-yl)carboxyamide
YM 443
YM-443
YM443 cpd
Z 338
Z-338
Molecular FormulaC21H30N4O5S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C
InChIInChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)
InChIKeyTWHZNAUBXFZMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acotiamide: Selective Prokinetic for Functional Dyspepsia


Acotiamide (Z-338 or YM443) is a novel, orally active gastroprokinetic agent that functions as a selective and reversible inhibitor of acetylcholinesterase (AChE) [1]. This mechanism is further augmented by muscarinic M1/M2 receptor antagonism, which collectively enhances acetylcholine release from enteric neurons [2]. This dual action facilitates improved gastric emptying and gastric accommodation, specifically addressing the pathophysiology of functional dyspepsia (FD), with a particular focus on postprandial distress syndrome (PDS) symptoms like postprandial fullness and early satiation [1].

Acotiamide: Selectivity and Stress-Specific Action


Generic substitution among prokinetic agents is not scientifically valid due to fundamental differences in pharmacodynamics and functional outcomes. Acotiamide's specific action is confined to the stomach, where it targets acetylcholinesterase (AChE) and muscarinic receptors without interacting with dopamine D2 or serotonin 5-HT4 receptors [1]. This contrasts with other common prokinetics like itopride and mosapride, which exhibit additional or different receptor affinities that alter their therapeutic profile and side effect liability [2]. Furthermore, Acotiamide uniquely restores gastric function specifically under stress-induced impairment, unlike mosapride which accelerates gastric emptying regardless of state, and itopride which shows no effect in such models [3]. These mechanistic and functional distinctions preclude simple in-class interchangeability and mandate a targeted procurement strategy based on specific clinical or research needs.

Comparative Evidence: Acotiamide vs Key Prokinetics in FD


Receptor Selectivity: No D2/5-HT4 Affinity

In a direct comparative study, acotiamide demonstrated no affinity for dopamine D2 or serotonin 5-HT4 receptors, which are common targets of other prokinetic agents [1]. In contrast, itopride is a known dopamine D2 antagonist, and mosapride is a serotonin 5-HT4 agonist, mechanisms which contribute to their respective side effect profiles and therapeutic limitations [1].

Pharmacology Receptor Binding Functional Dyspepsia Prokinetics Drug Selectivity

Cardiac Safety: No QT Prolongation vs Cisapride

A direct head-to-head comparison in anesthetized dogs assessed the cardiovascular effects of acotiamide relative to cisapride, a prokinetic withdrawn due to QT prolongation and torsades de pointes risk [1]. Acotiamide was found to have no effect on myocardial monophasic action potential duration, QT interval, or corrected QT interval, unlike cisapride [1].

Cardiovascular Safety Toxicology Prokinetics Drug Safety Functional Dyspepsia

Stress-Specific Gastric Emptying Restoration

In a study using a rat model of restraint stress, acotiamide significantly improved delayed gastric emptying induced by stress, but critically, it did not affect basal gastric emptying in intact rats [1]. In the same model, mosapride accelerated gastric emptying in both intact and stressed rats, while itopride showed no effect on stress-induced delayed gastric emptying [1].

Stress Physiology Gastrointestinal Motility Functional Dyspepsia In Vivo Models Pharmacodynamics

PDS Clinical Efficacy: Symptom Improvement Over Placebo

A systematic review and meta-analysis of randomized controlled trials (RCTs) quantified the effect of acotiamide versus placebo in patients with functional dyspepsia (FD) [1]. The analysis demonstrated that acotiamide significantly improved symptoms in patients with postprandial distress syndrome (PDS), with a pooled risk ratio (RR) of 1.29 (95% CI, 1.09-1.53, P = 0.003; I² = 0%) [1]. The summary RR for overall improvement of FD symptoms for acotiamide versus placebo was 1.29 (95% CI, 1.19-1.40, P < 0.00001; I² = 15%) [1].

Clinical Trial Meta-Analysis Functional Dyspepsia Postprandial Distress Syndrome Therapeutic Efficacy

Phase III Comparison: Efficacy vs Mosapride

A Phase III randomized clinical trial directly compared the efficacy and safety of acotiamide (100 mg TID) against mosapride (5 mg TID), a standard-of-care prokinetic for FD-PDS, over a four-week treatment period [1]. The primary endpoint, overall treatment effect (OTE) responder rate, was higher for acotiamide in both the per-protocol (PP) population (98% vs. 93.27%) and the intent-to-treat (ITT) population (95.15% vs. 89.81%) [1]. Acotiamide also demonstrated greater improvements in secondary endpoints, including postprandial fullness (14.56% improvement), upper abdominal bloating (15.53% improvement), and early satiation (10.68% improvement), alongside a comparable safety profile [1].

Clinical Trial Phase III Comparative Efficacy Functional Dyspepsia Postprandial Distress Syndrome

Acotiamide Applications in FD Research and Development


Stress-Induced Gastric Dysmotility Models

Acotiamide is ideally suited for in vivo research focusing on the link between stress and gastric dysmotility. The evidence from Seto et al. (2008) clearly demonstrates its unique ability to restore gastric emptying and feeding behavior exclusively in stress-impaired rat models, while leaving basal function unaltered [1]. This state-dependent action allows researchers to specifically probe the mechanisms of stress-related gastrointestinal disorders, such as those observed in functional dyspepsia (FD), without the confounding variable of generalized motility enhancement seen with compounds like mosapride [1].

PDS Clinical Research Benchmark

Acotiamide serves as a key reference compound in clinical research for FD, particularly for the PDS subtype. A meta-analysis by Xiao et al. (2014) provides a quantitative benchmark, showing that acotiamide treatment yields a significant 29% relative increase in the probability of symptom improvement over placebo (RR 1.29, 95% CI 1.09-1.53, P=0.003) [2]. This validated efficacy profile makes it a robust comparator in future clinical trials evaluating novel therapeutics for meal-related symptoms like postprandial fullness and early satiation [2].

Cardiac Safety Benchmark for Prokinetic Development

For pharmaceutical development programs aiming to create new gastroprokinetic agents, acotiamide represents a critical safety benchmark. Its proven lack of effect on QT interval prolongation, a major cardiac liability that led to the withdrawal of earlier prokinetics like cisapride, is a key differentiator [3]. This established safety profile, supported by direct comparative data in a large animal model, positions acotiamide as a reference standard for evaluating the cardiovascular risk of new chemical entities in the same therapeutic class [3].

Gastric-Specific AChE Inhibition Studies

Acotiamide's selective action on acetylcholinesterase (AChE) and its lack of affinity for dopamine D2 and serotonin 5-HT4 receptors make it a valuable tool for dissecting cholinergic mechanisms specifically in the stomach [4]. In contrast to broad-spectrum prokinetics like itopride (a D2 antagonist) and mosapride (a 5-HT4 agonist), acotiamide allows researchers to isolate and study the effects of enhanced gastric acetylcholine activity without the confounding influence of dopaminergic or serotonergic pathways [4]. This specificity is crucial for elucidating the precise neurochemical control of gastric accommodation and emptying [5].

Technical Documentation Hub

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